3-(Piperidin-1-ylcarbonothioyl)phenyl 4-nitrobenzoate
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Overview
Description
3-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-NITROBENZOATE is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-NITROBENZOATE typically involves the reaction of piperidine with 4-nitrobenzoic acid. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of 3-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-NITROBENZOATE may involve continuous flow reactions or batch processes. The use of automated systems and advanced catalytic methods can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-NITROBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-NITROBENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the function of enzymes involved in cell signaling or metabolism, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-benzoic acid 4-(piperidine-1-carbothioyl)-phenyl ester: Similar in structure but with different functional groups.
4-(piperidine-1-carbothioyl)phenyl 3-nitrobenzoate: Another isomer with similar properties
Uniqueness
3-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-NITROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18N2O4S |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
[3-(piperidine-1-carbothioyl)phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C19H18N2O4S/c22-19(14-7-9-16(10-8-14)21(23)24)25-17-6-4-5-15(13-17)18(26)20-11-2-1-3-12-20/h4-10,13H,1-3,11-12H2 |
InChI Key |
LEZPFBXXBFZKLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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